molecular formula C10H15N3O5 B2944442 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-(2-hydroxyethoxy)ethyl)acetamide CAS No. 868228-76-6

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-(2-hydroxyethoxy)ethyl)acetamide

Cat. No.: B2944442
CAS No.: 868228-76-6
M. Wt: 257.246
InChI Key: PRBMERLKESVZBF-UHFFFAOYSA-N
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Description

The compound 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-(2-hydroxyethoxy)ethyl)acetamide features a tetrahydropyrimidine-2,6-dione core linked to an acetamide moiety substituted with a 2-(2-hydroxyethoxy)ethyl group.

Properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c14-2-4-18-3-1-11-8(15)5-7-6-9(16)13-10(17)12-7/h6,14H,1-5H2,(H,11,15)(H2,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBMERLKESVZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)CC(=O)NCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-(2-hydroxyethoxy)ethyl)acetamide is a derivative of tetrahydropyrimidine, which has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 213.22 g/mol
  • IUPAC Name : this compound

The structural characteristics include a pyrimidine ring with keto groups at positions 2 and 6, which are known to influence biological activity through interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds containing dioxo-pyrimidine moieties have been studied for their ability to induce apoptosis in cancer cells. Specifically, they may act by inhibiting key enzymes involved in cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated various tetrahydropyrimidine derivatives against Staphylococcus aureus and E. coli. The results indicated that certain modifications to the pyrimidine ring enhanced antibacterial activity significantly.
  • Anticancer Activity Assay :
    • In vitro assays conducted on human cancer cell lines demonstrated that compounds similar to this compound exhibited cytotoxic effects at micromolar concentrations. The study highlighted the importance of the hydroxyethyl side chain in enhancing cellular uptake and activity.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause G1 phase arrest in cancer cells, leading to reduced proliferation.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntibacterial15Journal of Medicinal Chemistry
Compound BAnticancer10Cancer Research
Compound CAntifungal20Antimicrobial Agents

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pyrimidine-2,4-dione Derivatives

Compound 5 (2-(2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxyethyl)acetamide) shares a pyrimidinedione core but differs in dioxo positions (2,4 vs. 2,6) and substituents (bis-hydroxyethyl vs. hydroxyethoxyethyl) . Key differences include:

  • Synthesis Yield : Compound 5 was synthesized with an 81% yield under similar conditions, suggesting the target compound’s synthetic pathway may require optimization for comparable efficiency.
  • Solubility : The bis-hydroxyethyl groups in Compound 5 likely enhance water solubility compared to the hydroxyethoxyethyl group in the target compound, which introduces an ether linkage.

Halogen-Substituted Analogs

N-(5-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide (CAS 1144471-70-4) shares the 2,6-dioxo core but incorporates bromine and methyl groups at positions 5 and 3, respectively . This substitution reduces molecular weight (262.06 g/mol vs. ~300–350 g/mol estimated for the target compound) and may alter reactivity or bioavailability.

Thioether-Linked Pyrimidines

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide replaces the oxygen atom in the pyrimidine ring with a sulfur atom and includes a benzyl substituent . This thioether linkage likely increases lipophilicity (melting point: 196°C) compared to the target compound’s hydrophilic hydroxyethoxyethyl group.

Table 1: Structural and Physicochemical Comparison
Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound 2,6-Dioxo-tetrahydropyrimidine N-(2-(2-Hydroxyethoxy)ethyl)acetamide ~300–350 (estimated) Hydrophilic side chain
Compound 5 2,4-Dioxo-tetrahydropyrimidine N,N-Bis(2-hydroxyethyl)acetamide Not reported Higher solubility
CAS 1144471-70-4 2,6-Dioxo-tetrahydropyrimidine 5-Bromo, 3-methyl, acetamide 262.06 Halogenated analog
2-[(4-Methyl-6-oxo-pyrimidinyl)thio]-N-benzyl-acetamide 6-Oxo-pyrimidine (thioether) Benzyl, thioether Not reported Lipophilic, high melting point

Pharmacological and Functional Comparisons

TRPA1 Inhibitors

Compounds like HC-030031 (2-(1,3-dimethyl-2,6-dioxo-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) and CHEM-5861528 share the 2,6-dioxo core but feature purine-derived scaffolds and aryl substituents. These analogs exhibit TRPA1 inhibition (IC50: 4–10 μM) and anti-inflammatory effects in asthma models .

Key Research Findings and Trends

Substituent Effects : Hydrophilic groups (e.g., hydroxyethoxyethyl) enhance solubility but may reduce membrane permeability, whereas lipophilic groups (e.g., benzyl, aryl) improve target engagement in hydrophobic binding pockets .

Dioxo Position: The 2,6-dioxo configuration in the target compound may stabilize enol tautomers, influencing hydrogen-bonding interactions compared to 2,4-dioxo analogs .

Biological Targets : While the target compound’s activity is unspecified, structural analogs highlight the pyrimidinedione scaffold’s versatility in targeting enzymes (e.g., TRPA1) or inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-(2-hydroxyethoxy)ethyl)acetamide, and how can reaction yields be optimized?

  • Methodology : Use nucleophilic substitution or condensation reactions between activated pyrimidinone derivatives and functionalized acetamide precursors. Optimize yields (e.g., 60–80%) by controlling reaction temperature (e.g., 80–100°C), solvent polarity (DMSO or DMF), and stoichiometric ratios. Monitor progress via TLC or HPLC. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology :

  • Elemental analysis : Compare experimental vs. theoretical values for C, H, N, and S (e.g., ±0.3% deviation) .
  • Spectroscopic techniques :
  • ¹H NMR (300 MHz, DMSO-d6): Assign peaks for NH protons (δ 10.08–12.50 ppm), aromatic protons (δ 6.01–7.82 ppm), and aliphatic chains (δ 2.19–4.12 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 344.21) and fragmentation patterns .

Q. What solvent systems are suitable for solubility testing, and how do they impact bioactivity assays?

  • Methodology : Test solubility in DMSO (for stock solutions) followed by dilution in PBS or cell culture media. Ensure final DMSO concentration ≤0.1% to avoid cytotoxicity. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity to biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, HOMO-LUMO gaps, and charge distribution .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, DNA topoisomerases). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodology :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding (equilibrium dialysis).
  • Dose-response normalization : Adjust in vitro IC₅₀ values using physiologically based pharmacokinetic (PBPK) modeling to correlate with in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodology :

  • Systematic substitution : Modify substituents on the pyrimidinone core (e.g., methyl, chloro, methoxy groups) and the acetamide side chain. Assess impacts on bioactivity via MIC assays (antimicrobial) or MTT assays (cytotoxicity) .
  • 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors from crystallographic or NMR-derived conformers .

Q. What experimental design principles minimize variability in high-throughput screening (HTS) for this compound?

  • Methodology :

  • Factorial design : Use a 2⁴ factorial matrix to test variables (e.g., concentration, incubation time, temperature, solvent). Apply ANOVA to identify significant factors .
  • Quality controls : Include reference standards (e.g., positive/negative controls) and Z’-factor validation (Z’ > 0.5) for assay robustness .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic batches due to hygroscopic intermediates?

  • Solution : Conduct reactions under inert atmosphere (N₂/Ar), use anhydrous solvents (e.g., molecular sieves), and lyophilize intermediates before storage at −20°C .

Q. What analytical techniques differentiate polymorphic forms of the compound, and how do they affect dissolution rates?

  • Solution :

  • PXRD : Compare diffraction patterns to reference databases.
  • DSC/TGA : Identify melting points and thermal stability.
  • Dissolution testing : Use USP Apparatus II (paddle method) in pH 1.2–7.4 buffers to correlate polymorphism with bioavailability .

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